Zaldaride maleate

Description

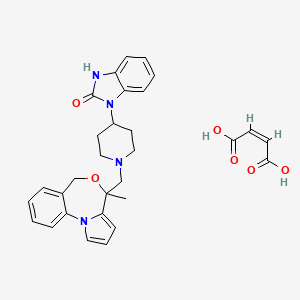

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2.C4H4O4/c1-26(24-11-6-14-29(24)22-9-4-2-7-19(22)17-32-26)18-28-15-12-20(13-16-28)30-23-10-5-3-8-21(23)27-25(30)31;5-3(6)1-2-4(7)8/h2-11,14,20H,12-13,15-18H2,1H3,(H,27,31);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGODOSILXOFQPH-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109826-26-8 (Parent), 110-16-7 (Parent) | |

| Record name | Zaldaride maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109826279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109826-27-9 | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[(4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]-4-piperidinyl]-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109826-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zaldaride maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109826279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZALDARIDE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7SG01P7NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zaldaride Maleate's Core Mechanism of Action on Calmodulin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaldaride maleate is a potent and selective inhibitor of calmodulin (CaM), a ubiquitous calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. This technical guide delineates the mechanism of action of this compound on calmodulin, with a particular focus on its implications for drug development. Through a comprehensive review of existing literature, this document details the biochemical and cellular effects of this compound, provides structured quantitative data, and outlines detailed experimental protocols for investigating drug-calmodulin interactions. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Introduction

Calmodulin (CaM) is a highly conserved, small, acidic protein that functions as a primary transducer of intracellular calcium signals. Upon binding Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of target proteins, including protein kinases, phosphatases, and phosphodiesterases. The central role of CaM in cellular function makes it an attractive target for therapeutic intervention in various disease states.

This compound has been identified as a high-affinity inhibitor of calmodulin.[1] Its primary characterized effect is the potent inhibition of CaM-stimulated cyclic nucleotide phosphodiesterase (PDE) activity.[1] This activity underlies its therapeutic potential, particularly as an antidiarrheal agent, by modulating intestinal ion secretion.[2] This guide provides an in-depth exploration of the molecular interactions between this compound and calmodulin.

Molecular Mechanism of Action

The primary mechanism of action of this compound is its direct binding to and inhibition of calmodulin. In its Ca²⁺-bound state, calmodulin exposes hydrophobic pockets on its surface, which are crucial for its interaction with target proteins. It is hypothesized that this compound, like many other calmodulin antagonists, binds to these hydrophobic pockets, thereby competitively inhibiting the binding of CaM to its downstream effectors.

Inhibition of Calmodulin-Dependent Enzymes

This compound is a potent inhibitor of calmodulin-stimulated cAMP phosphodiesterase, with a reported IC₅₀ of 3.3 nM.[1] By inhibiting this enzyme, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an accumulation of this second messenger. This, in turn, impacts various cellular processes regulated by cAMP-dependent signaling pathways.

The inhibitory action of zaldaride extends to other Ca²⁺/calmodulin-dependent enzymes, such as adenylate and guanylate cyclases in the intestinal mucosa. This inhibition is believed to be the cornerstone of its antidiarrheal effects, as it attenuates the increase in intestinal ion secretion stimulated by secretagogues that act via Ca²⁺/calmodulin-dependent pathways.

Quantitative Data

The following table summarizes the key quantitative data regarding the interaction of this compound with calmodulin and its cellular effects.

| Parameter | Value | Assay Condition | Reference |

| IC₅₀ for CaM-stimulated cAMP phosphodiesterase | 3.3 nM | In vitro enzyme assay | [1] |

| Reduction in diarrhea duration (20mg dose) | 53% | Clinical trial in travelers' diarrhea | [2] |

| Reduction in unformed stools (20mg dose) | 36% | Clinical trial in travelers' diarrhea | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with calmodulin and its physiological effects.

Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the activity of CaM-stimulated PDE.

Materials:

-

Bovine brain calmodulin (CaM)

-

Bovine heart cAMP phosphodiesterase (PDE1)

-

cAMP

-

5'-Nucleotidase (from Crotalus atrox venom)

-

Tris-HCl buffer

-

MgCl₂

-

CaCl₂

-

This compound

-

Inorganic phosphate colorimetric assay reagents

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and CaCl₂.

-

Add a known concentration of CaM and PDE1 to the reaction mixture.

-

Add varying concentrations of this compound to different reaction tubes.

-

Initiate the reaction by adding cAMP.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the PDE reaction by boiling.

-

Add 5'-nucleotidase to convert the resulting AMP to adenosine and inorganic phosphate.

-

Incubate at 37°C.

-

Quantify the amount of inorganic phosphate released using a colorimetric assay.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Ussing Chamber Assay for Intestinal Ion Secretion

This electrophysiological technique measures ion transport across the intestinal epithelium and is used to assess the effect of this compound on secretagogue-induced ion secretion.

Materials:

-

Ussing chamber system

-

Ringer's solution

-

Intestinal tissue segment (e.g., rat colon)

-

Secretagogue (e.g., prostaglandin E₂)

-

This compound

-

Voltage-clamp amplifier

Procedure:

-

Isolate a segment of the intestine and mount it as a flat sheet in the Ussing chamber, separating the mucosal and serosal sides.

-

Bathe both sides with oxygenated Ringer's solution maintained at 37°C.

-

Short-circuit the tissue by clamping the transepithelial potential difference to 0 mV. The current required to do this is the short-circuit current (Isc), which is a measure of net ion transport.

-

After a stable baseline Isc is achieved, add this compound to the serosal side.

-

Subsequently, add a secretagogue to the serosal side to induce ion secretion.

-

Record the change in Isc over time. A reduction in the secretagogue-induced Isc in the presence of this compound indicates inhibition of ion secretion.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to calmodulin, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified calmodulin

-

This compound

-

Appropriate buffer (e.g., HEPES with CaCl₂)

Procedure:

-

Load a solution of purified calmodulin into the sample cell of the calorimeter.

-

Load a concentrated solution of this compound into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the calmodulin solution.

-

Measure the heat released or absorbed after each injection.

-

Integrate the heat changes over time to obtain the enthalpy change per injection.

-

Plot the enthalpy change per mole of injectant against the molar ratio of this compound to calmodulin.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Signaling Pathways

This compound's inhibition of calmodulin disrupts multiple signaling pathways. The diagram below illustrates its impact on the Ca²⁺/Calmodulin-dependent adenylate and guanylate cyclase pathways in intestinal epithelial cells, which are crucial for the regulation of ion and fluid secretion.

Conclusion

This compound exerts its pharmacological effects through the potent and selective inhibition of calmodulin. This action disrupts Ca²⁺/calmodulin-dependent signaling pathways, most notably the activation of cyclic nucleotide phosphodiesterases and cyclases. The well-characterized inhibitory effect on intestinal ion secretion provides a clear mechanism for its antidiarrheal properties. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of calmodulin inhibitors. Future studies employing advanced biophysical techniques such as X-ray crystallography and NMR spectroscopy will be invaluable in elucidating the precise binding site and the conformational changes induced by this compound, paving the way for the design of next-generation calmodulin modulators with enhanced specificity and efficacy.

References

An In-Depth Technical Guide to CGS 9343B: A Selective Calmodulin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 9343B is a potent and selective, non-peptide antagonist of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that mediates a vast array of cellular signaling pathways. This technical guide provides a comprehensive overview of CGS 9343B, detailing its mechanism of action, selectivity profile, and effects on various calmodulin-dependent processes. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating calmodulin-mediated signaling and exploring the therapeutic potential of its selective inhibition.

Introduction to Calmodulin and Its Role in Cellular Signaling

Calmodulin is a highly conserved, small, acidic protein that functions as a primary intracellular calcium sensor in all eukaryotic cells. Upon binding to calcium ions (Ca²⁺), calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a diverse range of downstream effector proteins. These include, but are not limited to, protein kinases, phosphatases, phosphodiesterases, and ion channels. Through these interactions, calmodulin plays a pivotal role in regulating numerous physiological processes, such as neurotransmission, muscle contraction, cell proliferation, and apoptosis.

CGS 9343B: A Selective Calmodulin Antagonist

CGS 9343B, also known as Zaldaride maleate, is a synthetic compound identified as a potent and selective inhibitor of calmodulin activity.[1][2] Unlike other calmodulin antagonists, such as trifluoperazine, CGS 9343B exhibits a higher degree of selectivity, with minimal off-target effects on other signaling molecules like protein kinase C and dopamine receptors.[3] This selectivity makes CGS 9343B a valuable pharmacological tool for dissecting the specific roles of calmodulin in complex biological systems.

Mechanism of Action

CGS 9343B exerts its inhibitory effect by binding to the calcium-activated form of calmodulin, thereby preventing its interaction with and subsequent activation of downstream target enzymes. The primary characterized mechanism is the inhibition of calmodulin-stimulated cyclic nucleotide phosphodiesterase (PDE) activity.[3]

Quantitative Data

The following tables summarize the available quantitative data for CGS 9343B, providing insights into its potency and selectivity.

Table 1: Inhibitory Potency of CGS 9343B against Calmodulin-Dependent Enzyme Activity

| Target Enzyme | Assay Condition | IC₅₀ Value | Reference |

| Calmodulin-stimulated cAMP Phosphodiesterase | In vitro enzyme assay | 3.3 µM | [3] |

| Calmodulin-stimulated cAMP Phosphodiesterase | In vitro enzyme assay | 3.3 nM | [4][5] |

Note: A significant discrepancy exists in the reported IC₅₀ values for calmodulin-stimulated cAMP phosphodiesterase, with one source reporting 3.3 µM[3] and others reporting 3.3 nM.[4][5] This may be due to different experimental conditions or reporting standards and should be considered when interpreting the data.

Table 2: Selectivity Profile of CGS 9343B

| Off-Target | Assay Condition | IC₅₀ Value | Reference |

| Protein Kinase C | In vitro enzyme assay | > 100 µM | [3] |

| Postsynaptic Dopamine Receptors ([³H]spiperone displacement) | Radioligand binding assay | 4.8 µM | [3] |

Table 3: Binding Affinity

| Target | Method | Kd Value | Reference |

| Mechanosensitive channels (crayfish sensory neuron) | Two-electrode voltage clamp | 26.8 µM | [6] |

Note: The reported dissociation constant (Kd) is for mechanosensitive channels in a non-mammalian system and may not directly reflect the binding affinity of CGS 9343B to mammalian calmodulin.

Signaling Pathways and Experimental Workflows

Calmodulin Signaling Pathway and Inhibition by CGS 9343B

The following diagram illustrates the central role of calmodulin in calcium signaling and the point of intervention by CGS 9343B.

References

- 1. benchchem.com [benchchem.com]

- 2. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CGS 9343B, a novel, potent, and selective inhibitor of calmodulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide: Inhibitory Effects on Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the inhibitory effects of various compounds on intracellular calcium signaling pathways. Due to the absence of publicly available scientific literature for a compound designated "KW-5617," this document focuses on well-characterized inhibitors to illustrate the principles of calcium signaling modulation. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and experimental workflows.

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including gene transcription, cell proliferation, apoptosis, and neurotransmission. The precise spatial and temporal regulation of intracellular Ca²⁺ concentration is critical for normal cellular function. Dysregulation of Ca²⁺ signaling is implicated in numerous pathologies, making the components of the Ca²⁺ signaling toolkit attractive targets for therapeutic intervention. This guide explores the mechanisms by which different classes of inhibitors modulate Ca²⁺ signaling and provides the necessary technical details for their study.

Introduction to Calcium Signaling Inhibition

The concentration of free cytosolic calcium is meticulously maintained at a low level (around 100 nM) in resting cells, orders of magnitude lower than the extracellular concentration (around 2 mM). Cellular stimulation triggers a rapid and transient increase in cytosolic Ca²⁺ through two primary mechanisms: influx from the extracellular space through plasma membrane channels and release from intracellular stores, primarily the endoplasmic reticulum (ER).

Inhibitors of calcium signaling can be broadly categorized based on their target:

-

Voltage-Gated Calcium Channel (VGCC) Blockers: These agents inhibit the influx of Ca²⁺ through channels that open in response to membrane depolarization.

-

Ligand-Gated Channel Antagonists: These compounds block channels that are activated by the binding of neurotransmitters or other signaling molecules.

-

Store-Operated Calcium Entry (SOCE) Inhibitors: These inhibitors block the influx of extracellular Ca²⁺ that is triggered by the depletion of intracellular Ca²⁺ stores.

-

Intracellular Calcium Release Channel Blockers: These agents target the channels on the ER membrane, such as the inositol 1,4,5-trisphosphate receptor (IP₃R) and the ryanodine receptor (RyR), preventing the release of stored Ca²⁺.

-

Calcium Pump and Exchanger Modulators: These compounds affect the proteins responsible for extruding Ca²⁺ from the cytosol, either out of the cell or into intracellular stores.

Quantitative Data on Calcium Signaling Inhibitors

The efficacy of calcium signaling inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor that is required to inhibit a biological process or response by 50%. The following tables summarize quantitative data for representative calcium signaling inhibitors.

| Inhibitor | Target | Cell Type | Assay | IC₅₀ / Inhibition |

| Nifedipine | L-type Voltage-Gated Calcium Channels | Canine coronary arteries | KCl-induced contraction | 7.4 x 10⁻⁹ M |

| Verapamil | L-type Voltage-Gated Calcium Channels | Canine coronary arteries | KCl-induced contraction | 1.7 x 10⁻⁷ M |

| Diltiazem | L-type Voltage-Gated Calcium Channels | Canine coronary arteries | KCl-induced contraction | 3.1 x 10⁻⁷ M |

| Riluzole | Voltage-dependent sodium channels & NMDA receptor-mediated responses | Rat cultured cerebellar granule cells | NMDA-evoked Ca²⁺ entry | Blocked by 10 µM |

| BTP-2 | Store-Operated Calcium Entry (SOCE) | CAR-T cells | Not specified | Markedly diminishes exhaustion |

| Orthovanadate (OV) | Plasma Membrane Ca²⁺-ATPase (PMCA) | MDA-MB-231 breast cancer cells | PMCA activity | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of inhibitors on calcium signaling. Below are protocols for key experiments in this field.

Measurement of Intracellular Calcium Concentration using Fluorescent Indicators

Objective: To quantify changes in intracellular calcium concentration in response to stimuli and in the presence of inhibitors.

Materials:

-

Cells of interest (e.g., cultured neurons, lymphocytes)

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Indo-1 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

-

Inhibitor of interest

-

Stimulus (e.g., KCl, glutamate, thapsigargin)

-

Fluorescence microscope or plate reader with appropriate filter sets

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence imaging.

-

Dye Loading:

-

Prepare a loading solution containing the Ca²⁺ indicator dye (e.g., 2-5 µM Fura-2 AM) and a small percentage of Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Inhibitor Treatment: Incubate the dye-loaded cells with the desired concentration of the inhibitor for a predetermined amount of time.

-

Baseline Measurement: Record the baseline fluorescence of the cells before applying the stimulus. For ratiometric dyes like Fura-2, this involves measuring emission at two different excitation wavelengths (e.g., 340 nm and 380 nm).

-

Stimulation and Recording:

-

Add the stimulus to the cells while continuously recording the fluorescence.

-

Record the changes in fluorescence intensity or ratio over time.

-

-

Data Analysis:

-

For ratiometric dyes, calculate the ratio of the fluorescence intensities at the two excitation wavelengths.

-

The change in ratio is proportional to the change in intracellular Ca²⁺ concentration.

-

Calibrate the fluorescence signal to absolute Ca²⁺ concentrations using the Grynkiewicz equation if required.

-

Calcium Influx Assay

Objective: To specifically measure the influx of extracellular calcium.

Materials:

-

Cells of interest

-

Radioactive ⁴⁵Ca²⁺ or a fluorescent Ca²⁺ indicator

-

Physiological buffer with and without Ca²⁺

-

Depolarizing agent (e.g., high concentration of KCl)

-

Inhibitor of interest

-

Scintillation counter (for ⁴⁵Ca²⁺) or fluorescence plate reader

Procedure (using ⁴⁵Ca²⁺):

-

Cell Preparation: Culture cells in appropriate multi-well plates.

-

Pre-incubation: Wash cells with a Ca²⁺-free buffer and then pre-incubate with the inhibitor in the same buffer.

-

Stimulation: Add the depolarizing agent (e.g., KCl) along with ⁴⁵Ca²⁺ to the cells.

-

Incubation: Incubate for a short period (e.g., 1-5 minutes) to allow for Ca²⁺ influx.

-

Termination: Rapidly wash the cells with ice-cold Ca²⁺-free buffer containing a Ca²⁺ chelator (e.g., EGTA) to stop the influx and remove extracellular ⁴⁵Ca²⁺.

-

Lysis and Measurement: Lyse the cells and measure the amount of incorporated ⁴⁵Ca²⁺ using a scintillation counter.

-

Data Analysis: Compare the amount of ⁴⁵Ca²⁺ uptake in inhibitor-treated cells to control cells.

Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental designs.

Caption: General overview of cellular calcium signaling pathways.

Caption: Workflow for intracellular calcium imaging experiments.

Caption: Points of intervention for different classes of calcium signaling inhibitors.

Conclusion

The study of calcium signaling and its inhibition is a dynamic field with significant therapeutic implications. While information on "KW-5617" is not available in the public domain, the principles and methodologies outlined in this guide using well-established inhibitors provide a solid foundation for researchers and drug development professionals. The careful selection of inhibitors, coupled with robust experimental design and quantitative analysis, is paramount for advancing our understanding of calcium signaling in health and disease and for the development of novel therapeutics targeting this fundamental cellular pathway.

Zaldaride Maleate and Calmodulin: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaldaride maleate is a potent and selective inhibitor of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. By binding to calmodulin, this compound effectively antagonizes its function, leading to the modulation of various downstream cellular processes. This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound with calmodulin, offering valuable insights for researchers and professionals involved in drug discovery and development. The primary known quantitative measure of their interaction is the half-maximal inhibitory concentration (IC50), which reflects the functional potency of this compound as a calmodulin inhibitor.

Quantitative Binding Data

While direct equilibrium dissociation constants (Kd) and kinetic rate constants (kon, koff) for the binding of this compound to calmodulin are not extensively documented in publicly available literature, the high affinity of this interaction is demonstrated by its low nanomolar IC50 value for the inhibition of calmodulin-stimulated cyclic nucleotide phosphodiesterase (PDE) activity.

| Parameter | Value | Method | Reference |

| IC50 | 3.3 nM | Inhibition of CaM-stimulated cAMP phosphodiesterase activity | [1][2] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the calmodulin-stimulated phosphodiesterase activity. This value is a strong indicator of the high binding affinity between this compound and calmodulin.

Calmodulin Signaling and the Mechanism of Action of this compound in Diarrhea

Calmodulin is a key transducer of calcium signals in intestinal epithelial cells, regulating ion transport and fluid secretion. In pathological conditions such as secretory diarrhea, elevated intracellular calcium levels lead to the activation of calmodulin, which in turn stimulates downstream effectors that promote ion and water secretion into the intestinal lumen.

This compound exerts its antidiarrheal effects by inhibiting calmodulin-dependent signaling pathways in the intestinal mucosa.[3] Specifically, it has been shown to inhibit a tetrodotoxin-sensitive neuronal pathway and an intracellular Ca2+ pathway in the colonic epithelium, thereby reducing colonic ion secretion.[4][5] One of the proposed mechanisms is the inhibition of Ca2+/calmodulin-sensitive adenylate or guanylate cyclase, which are involved in the production of cyclic nucleotides that regulate ion channel activity.[6][7]

Below is a diagram illustrating the proposed signaling pathway for calmodulin-mediated intestinal secretion and the inhibitory action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound, an intestinal calmodulin inhibitor, in the therapy of travelers' diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, an antidiarrheal compound, on intracellular Ca2+-mediated short-circuit current response in the rat colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of this compound, an antidiarrheal compound, on intracellular cyclic nucleotide-mediated intestinal ion secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound, an antidiarrheal compound, on 16,16-dimethyl prostaglandin E2-induced intestinal ion secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Handshake: A Technical Guide to the Structural Basis of Zaldaride Maleate-Calmodulin Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaldaride maleate, a potent and selective inhibitor of calmodulin (CaM), has demonstrated therapeutic efficacy as an antidiarrheal agent.[1][2] Its mechanism of action is intrinsically linked to its interaction with calmodulin, a ubiquitous and pivotal calcium-sensing protein that orchestrates a multitude of cellular signaling pathways.[3] A comprehensive understanding of the structural underpinnings of this interaction is paramount for elucidating its precise mechanism of inhibition and for the rational design of next-generation calmodulin modulators. This technical guide synthesizes the current, albeit limited, knowledge on the this compound-calmodulin interaction, outlines detailed experimental protocols to further investigate this complex, and provides a framework for interpreting the structural data within the broader context of calmodulin signaling. While direct structural and thermodynamic data for the this compound-calmodulin complex remain to be fully elucidated, this guide leverages existing knowledge of calmodulin biology and its interactions with other antagonists to provide a robust investigative framework.

Introduction: this compound and its Target, Calmodulin

This compound is recognized as a potent inhibitor of calmodulin, exhibiting an IC50 of 3.3 nM in assays measuring the inhibition of CaM-stimulated cAMP phosphodiesterase activity.[4] This potent inhibitory activity underscores its potential to modulate CaM-dependent cellular processes.

Calmodulin is a small, highly conserved, 148-amino acid protein that functions as a primary intracellular calcium sensor in all eukaryotic cells.[5] Its structure is characterized by two globular domains, the N- and C-lobes, connected by a flexible central linker. Each lobe contains two EF-hand motifs, which are high-affinity calcium-binding sites.[3][5] The binding of calcium ions to these motifs induces a significant conformational change in calmodulin, exposing hydrophobic patches on its surface.[6][7] This "open" conformation is crucial for its interaction with a vast array of target proteins, thereby regulating their activity and propagating downstream cellular signals.[6][8]

Quantitative Data on this compound-Calmodulin Interaction

Direct quantitative data on the binding affinity and thermodynamics of the this compound-calmodulin interaction are not extensively available in the public domain. However, the known inhibitory constant provides a key piece of information.

| Parameter | Value | Method | Reference |

| IC50 | 3.3 nM | Inhibition of Calmodulin-stimulated cAMP phosphodiesterase activity | [4] |

Note: The IC50 value represents the concentration of this compound required to inhibit the downstream enzymatic activity by 50% and is an indirect measure of binding affinity. Direct determination of the dissociation constant (Kd) through biophysical methods is crucial for a complete understanding of the interaction.

Calmodulin Signaling Pathways and the Impact of Inhibition

Calmodulin is a central node in numerous signaling pathways that govern a wide range of cellular processes, including smooth muscle contraction, inflammation, and ion transport.[3] Upon activation by calcium, calmodulin can modulate the activity of various enzymes, such as protein kinases (e.g., CaMKII) and phosphatases, as well as ion channels.[8][9] The inhibition of calmodulin by this compound is expected to disrupt these pathways, leading to its observed physiological effects, such as the reduction of secretory diarrhea.[1][2]

Caption: Calmodulin-mediated signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Investigating the Structural Basis

To fully elucidate the structural basis of the this compound-calmodulin interaction, a combination of biophysical and structural biology techniques is required. The following are detailed, generalized protocols that can be adapted for this specific interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Methodology:

-

Protein Preparation: Express and purify recombinant human calmodulin to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 2 mM CaCl2). Determine the precise protein concentration using a reliable method such as UV-Vis spectroscopy or amino acid analysis.

-

Ligand Preparation: Prepare a stock solution of this compound in the same ITC buffer used for the protein. An initial concentration of 10-20 times the expected Kd is recommended.

-

ITC Experiment:

-

Load the calmodulin solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.

-

Load the this compound solution (e.g., 200-500 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25 °C).

-

Perform a series of injections (e.g., 1-2 µL each) of the this compound solution into the calmodulin solution, allowing the system to reach equilibrium between injections.

-

Record the heat changes associated with each injection.

-

-

Data Analysis: Integrate the raw ITC data to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Caption: General workflow for Isothermal Titration Calorimetry (ITC) analysis.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events. It provides kinetic data (association rate constant, ka, and dissociation rate constant, kd) from which the binding affinity (Kd) can be calculated.

Methodology:

-

Chip Preparation: Covalently immobilize purified calmodulin onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Ligand Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ with CaCl2).

-

SPR Experiment:

-

Equilibrate the sensor chip with the running buffer.

-

Inject the different concentrations of this compound over the calmodulin-immobilized surface and a reference flow cell.

-

Monitor the association phase in real-time.

-

Switch to running buffer to monitor the dissociation phase.

-

Regenerate the sensor chip surface between different analyte concentrations if necessary.

-

-

Data Analysis: Subtract the reference sensorgram from the active sensorgram. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and calculate Kd (kd/ka).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide residue-specific information about the binding interface and conformational changes in calmodulin upon this compound binding. Chemical shift perturbation (CSP) mapping is a powerful technique for identifying the binding site.

Methodology:

-

Protein Expression and Labeling: Express and purify 15N-labeled calmodulin.

-

NMR Sample Preparation: Prepare a sample of 15N-calmodulin in a suitable NMR buffer (e.g., 20 mM Tris-HCl pH 7.0, 100 mM KCl, 2 mM CaCl2, 10% D2O).

-

NMR Titration:

-

Acquire a 1H-15N HSQC spectrum of the 15N-calmodulin sample.

-

Add increasing amounts of unlabeled this compound to the NMR sample.

-

Acquire a 1H-15N HSQC spectrum after each addition.

-

-

Data Analysis:

-

Overlay the HSQC spectra from the titration.

-

Identify the amide cross-peaks that show significant chemical shift changes upon this compound binding.

-

Map these perturbed residues onto the three-dimensional structure of calmodulin to identify the binding site.

-

Caption: Workflow for NMR Chemical Shift Perturbation (CSP) mapping.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, three-dimensional structure of the this compound-calmodulin complex, revealing the precise atomic interactions at the binding interface.

Methodology:

-

Complex Formation and Purification: Mix purified calmodulin and this compound in a slight molar excess of the ligand. Purify the complex using size-exclusion chromatography to remove unbound ligand.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques such as hanging-drop or sitting-drop vapor diffusion.

-

Data Collection: Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known calmodulin structure as a search model. Build the this compound molecule into the electron density map and refine the structure to high resolution.

Conclusion and Future Directions

This compound is a potent inhibitor of calmodulin, and its therapeutic effects are directly linked to this interaction. While direct structural and detailed biophysical data for the this compound-calmodulin complex are currently lacking, the experimental frameworks outlined in this guide provide a clear path forward for the scientific community. A comprehensive understanding of the structural basis of this interaction will not only illuminate the precise mechanism of this compound's action but will also provide a valuable blueprint for the development of novel and more selective calmodulin-targeted therapeutics for a range of diseases. Future research should prioritize the application of these techniques to generate high-resolution structural and thermodynamic data, which will be instrumental in advancing the field of calmodulin pharmacology.

References

- 1. Effects of KW-5617 (this compound), a potent and selective calmodulin inhibitor, on secretory diarrhea and on gastrointestinal propulsion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an intestinal calmodulin inhibitor, in the therapy of travelers' diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calmodulin - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dynamics and structural changes of calmodulin upon interaction with the antagonist calmidazolium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for calmodulin as a dynamic calcium sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Composite Conformational Changes of Signaling Proteins upon Ligand Binding Revealed by a Single Approach: A Calcium-Calmodulin Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational changes underlying calcium/calmodulin-dependent protein kinase II activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Potential Inhibitors of Calcium/Calmodulin-Dependent Protein Kinase IV from Bioactive Phytoconstituents - PMC [pmc.ncbi.nlm.nih.gov]

Early Pharmacological Profile of Zaldaride Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early pharmacological studies of Zaldaride maleate, a potent and selective calmodulin inhibitor investigated for its antidiarrheal properties. This document summarizes key quantitative data, details the experimental protocols used in its evaluation, and visualizes the core signaling pathways implicated in its mechanism of action.

Core Pharmacological Attributes

This compound is a benzimidazole derivative that acts as a selective inhibitor of calmodulin, a ubiquitous intracellular calcium-binding protein that plays a pivotal role in mediating numerous cellular processes.[1] By inhibiting calmodulin, this compound effectively modulates signaling pathways that are crucial for intestinal ion secretion and smooth muscle contraction, the two primary physiological processes dysregulated in diarrheal diseases. Early research indicates that its antidiarrheal effect is achieved with fewer of the constipating side effects associated with traditional opioid-based antidiarrheal agents like loperamide.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical and clinical studies on this compound.

Table 1: Preclinical Efficacy in Rat Models of Diarrhea

| Model | Parameter | Effective Dose (p.o.) | Observation | Reference |

| 16,16-dimethyl prostaglandin E₂-induced diarrhea | Amelioration of diarrhea | ≥ 3 mg/kg | Activity equivalent to loperamide.[2] | [2] |

| Castor oil-induced diarrhea | Delayed onset of diarrhea | ≥ 3 mg/kg | Loperamide was effective at a lower dose (≥ 0.3 mg/kg).[2] | [2] |

Table 2: Effects on Gastrointestinal Propulsion in Rats

| Parameter | Dose (p.o.) | Effect | Reference |

| Gastric emptying, small intestinal, and colonic propulsion | 30 and 100 mg/kg | Reduced propulsion.[2] | [2] |

| Antidiarrheal doses | No significant anti-propulsive effects.[2] | [2] |

Table 3: In Vitro Activity in Rat Colonic Mucosa

| Parameter | Compound | IC₅₀ Value | Reference |

| Inhibition of acetylcholine-induced ion transport | This compound (racemic) | ~3-4 µmol/L | [3] |

| S(+)-isomer | ~3-4 µmol/L | [3] | |

| R(-)-isomer | ~3-4 µmol/L | [3] |

Table 4: Clinical Efficacy in Traveler's Diarrhea

| Dose | Parameter | Result | p-value | Reference |

| 20 mg (four times a day for 48 hours) | Duration of diarrhea | 53% reduction compared to placebo.[4] | < 0.01 | [4] |

| Number of unformed stools (0-48 hours) | 30-36% reduction compared to placebo.[4][5][6] | < 0.05 | [4][5] | |

| Post-treatment curative antibiotics required | Significantly fewer patients compared to placebo and 5 mg dose groups.[4] | < 0.01 | [4] |

Table 5: Pharmacokinetic Parameters in Rats

| Compound (30 mg/kg, p.o.) | Cₘₐₓ (ng/ml) | AUC₀₋₁₂ (ng-h/ml) | Reference |

| This compound (racemic) | 378 | 1650 | [3] |

| S(+)-isomer | 565 | 2230 | [3] |

| R(-)-isomer | 271 | 613 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early evaluation of this compound are provided below.

Castor Oil-Induced Diarrhea Model in Rats

This model is widely used to screen for antidiarrheal activity, as castor oil's active metabolite, ricinoleic acid, induces both hypersecretion and hypermotility.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are fasted for 18-24 hours with free access to water.

-

Grouping: Animals are randomly assigned to control and treatment groups (n=6-8 per group).

-

Dosing:

-

Vehicle control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Positive control group receives a standard antidiarrheal agent (e.g., loperamide, 5 mg/kg, p.o.).

-

Test groups receive varying doses of this compound orally.

-

-

Induction of Diarrhea: One hour after drug administration, castor oil (1-2 ml per rat) is administered orally.

-

Observation: Each rat is placed in an individual cage with a pre-weighed filter paper or absorbent paper lining the bottom. The animals are observed for 4-6 hours.

-

Parameters Measured:

-

Onset of diarrhea: Time to the first diarrheic stool.

-

Frequency of defecation: Total number of wet and total fecal droppings.

-

Stool consistency: Scored based on a predefined scale (e.g., from normal to watery).

-

Weight of stools: The lining paper is weighed at the end of the observation period to determine the total fecal weight.

-

-

Data Analysis: The percentage inhibition of defecation is calculated for each treatment group compared to the control group.

Prostaglandin E₂ (PGE₂)-Induced Diarrhea Model in Rats

This model specifically assesses the antisecretory effects of a test compound, as PGE₂ is a potent intestinal secretagogue.

-

Animals and Grouping: Similar to the castor oil model.

-

Dosing: Vehicle, positive control (e.g., loperamide), or this compound is administered orally.

-

Induction of Diarrhea: 30-60 minutes after drug administration, 16,16-dimethyl prostaglandin E₂ (e.g., 500 µg/kg) is administered intraperitoneally or orally.[2]

-

Observation and Parameters Measured: Similar to the castor oil model, focusing on the onset, frequency, and severity of diarrhea over a defined period (e.g., 4 hours).

Gastrointestinal Propulsion (Charcoal Meal) Test in Rats

This assay evaluates the effect of a compound on intestinal motility.

-

Animals and Grouping: Rats are fasted for 18-24 hours with free access to water.

-

Dosing: Vehicle, positive control (e.g., atropine or morphine), or this compound is administered.

-

Charcoal Meal Administration: At a set time after drug administration (e.g., 60 minutes), a charcoal meal (e.g., 5-10% activated charcoal suspension in 10% gum acacia or 0.5% methylcellulose, 1-2 ml per rat) is given orally.[7]

-

Measurement: After a specific time (e.g., 15-30 minutes), the animals are euthanized by cervical dislocation. The small intestine is carefully dissected from the pylorus to the cecum.

-

Data Collection: The total length of the small intestine is measured, as is the distance traveled by the charcoal meal from the pylorus.

-

Data Analysis: The percentage of intestinal transit is calculated as: (distance traveled by charcoal / total length of small intestine) x 100.

Ussing Chamber Assay for Intestinal Ion Transport

This in vitro technique measures ion transport across the intestinal epithelium, providing a direct assessment of antisecretory activity.

-

Tissue Preparation: Rats are euthanized, and a segment of the distal colon is excised and placed in ice-cold, oxygenated Ringer's solution. The mucosal layer is stripped from the underlying muscle layers.

-

Mounting: The isolated colonic mucosa is mounted between the two halves of an Ussing chamber, separating the mucosal and serosal sides.

-

Solutions: Both sides of the tissue are bathed in equal volumes of warmed (37°C) and oxygenated Ringer's solution.

-

Electrophysiological Measurements:

-

The transepithelial potential difference (PD) is clamped to 0 mV using an external voltage clamp amplifier.

-

The current required to maintain this voltage clamp is the short-circuit current (Isc) , which represents the net active ion transport across the epithelium.

-

-

Experimental Procedure:

-

The tissue is allowed to equilibrate until a stable baseline Isc is achieved.

-

Secretagogues (e.g., acetylcholine, prostaglandin E₂) are added to the serosal side to stimulate ion secretion (an increase in Isc).

-

This compound is added at various concentrations to the serosal bath before or after the secretagogue to determine its inhibitory effect on the Isc response.

-

-

Data Analysis: The change in Isc (ΔIsc) is measured, and the inhibitory concentration (IC₅₀) of this compound is calculated.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of calmodulin, a key transducer of intracellular calcium (Ca²⁺) signals. The following diagrams illustrate the proposed signaling pathways affected by this compound in intestinal epithelial cells and smooth muscle cells.

Inhibition of Calmodulin-Mediated Intestinal Secretion

An increase in intracellular Ca²⁺ is a critical signal for intestinal fluid and electrolyte secretion. Calmodulin is a primary sensor for these Ca²⁺ signals.

Caption: this compound inhibits calmodulin, preventing the activation of downstream effectors like CaMKII, thereby reducing ion and water secretion in intestinal epithelial cells.

Modulation of Gastrointestinal Motility

In intestinal smooth muscle cells, Ca²⁺-calmodulin signaling is central to the initiation of contraction.

Caption: By inhibiting calmodulin, this compound reduces the activation of MLCK, leading to decreased myosin light chain phosphorylation and subsequent attenuation of smooth muscle contraction.

Influence on Neuronal Pathways

This compound has been shown to inhibit tetrodotoxin (TTX)-sensitive neuronal pathways, suggesting an additional mechanism for its antidiarrheal effect by modulating enteric nervous system (ENS) activity. TTX is a potent neurotoxin that blocks voltage-gated sodium channels in neurons.

Caption: this compound's inhibition of TTX-sensitive neuronal pathways likely dampens the neural amplification of secretory signals in the gut.

Conclusion

The early pharmacological studies of this compound establish it as a selective calmodulin inhibitor with significant antidiarrheal efficacy in both preclinical and clinical settings. Its mechanism of action, centered on the modulation of intracellular calcium signaling pathways in both epithelial and smooth muscle cells, offers a targeted approach to treating diarrhea. Furthermore, its ability to reduce intestinal secretion and motility without causing significant constipation at therapeutic doses highlighted its potential as a valuable therapeutic agent. This guide provides a foundational understanding of the key data and methodologies from its initial pharmacological evaluation for professionals in the field of drug discovery and development.

References

- 1. This compound, an intestinal calmodulin inhibitor, in the therapy of travelers' diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of gastrointestinal motility by Ca2+/calmodulin-stimulated protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colon-specific contractile responses to tetrodotoxin in the isolated mouse gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of calcium signaling in the modulation of small intestinal ion transports and bicarbonate secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intestinal Glucose-induced Calcium-Calmodulin Kinase Signaling in the Gut-Brain Axis in Awake Rats - PMC [pmc.ncbi.nlm.nih.gov]

Zaldaride Maleate: A Chemical Probe for Calmodulin Function - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. Its ability to modulate the activity of a diverse array of downstream effector proteins makes it a critical regulator of cellular function and a compelling target for therapeutic intervention. Zaldaride maleate has been identified as a potent and selective inhibitor of calmodulin, making it a valuable chemical probe for elucidating the multifaceted roles of CaM in health and disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical data, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.

Introduction to this compound

This compound is a potent, orally active, and selective inhibitor of calmodulin. It has been investigated primarily for its antidiarrheal properties, which are attributed to its ability to inhibit calmodulin-dependent processes in intestinal epithelial cells, thereby reducing ion secretion. As a chemical probe, this compound allows researchers to dissect the specific contributions of calmodulin to various physiological and pathophysiological processes. Its utility extends to studying CaM's role in the regulation of enzymes such as cyclic nucleotide phosphodiesterases, protein kinases like CaMKII, and protein phosphatases such as calcineurin.

Mechanism of Action

This compound exerts its inhibitory effect by binding to calmodulin in a calcium-dependent manner. Upon binding of intracellular Ca2+, calmodulin undergoes a conformational change, exposing hydrophobic patches that are critical for its interaction with target proteins. This compound is thought to interact with these exposed hydrophobic domains, preventing the Ca2+/CaM complex from binding to and activating its downstream effectors. This inhibition of CaM-dependent signaling pathways forms the basis of its pharmacological effects.

Quantitative Data

The following tables summarize the available quantitative data for this compound's interaction with calmodulin and its effects in various assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Process | Assay Type | IC50 | Reference |

| CaM-stimulated cAMP Phosphodiesterase | Enzyme Activity Assay | 3.3 nM | |

| Acetylcholine-induced Ion Transport | Ussing Chamber | ~3-4 µM (racemate and isomers) |

Table 2: In Vivo Efficacy of this compound (Antidiarrheal Effect)

| Diarrhea Model | Species | ED50 | Reference |

| 16,16-dimethyl prostaglandin E2-induced | Rat | 25 mg/kg (racemic) | |

| 16,16-dimethyl prostaglandin E2-induced | Rat | 10 mg/kg (S(+)-isomer) | |

| 16,16-dimethyl prostaglandin E2-induced | Rat | >30 mg/kg (R(-)-isomer) |

Signaling Pathways and Visualizations

Calmodulin Signaling Pathway

Calmodulin is a central node in calcium signaling. An increase in intracellular calcium leads to the formation of the Ca2+/CaM complex, which then activates a multitude of downstream targets. This compound acts by preventing this activation.

Caption: Calmodulin signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing a Calmodulin Inhibitor

The following diagram outlines a typical experimental workflow for characterizing a putative calmodulin inhibitor like this compound.

Caption: Experimental workflow for characterizing a calmodulin inhibitor.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound as a calmodulin inhibitor. These should be optimized for specific laboratory conditions and research questions.

Calmodulin-Dependent cAMP Phosphodiesterase (PDE1) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of a calmodulin-dependent phosphodiesterase.

Materials:

-

Purified calmodulin

-

Purified bovine brain PDE1

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM CaCl2)

-

[3H]-cAMP

-

5'-Nucleotidase (from Crotalus atrox venom)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare Reagent Mix: In the assay buffer, prepare a reaction mixture containing calmodulin and PDE1 at concentrations determined by prior optimization experiments.

-

Inhibitor Pre-incubation: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate. Add the calmodulin/PDE1 mixture to each well and pre-incubate for 15-30 minutes at 30°C.

-

Initiate Reaction: Start the reaction by adding [3H]-cAMP to each well. The final concentration of cAMP should be below its Km for PDE1. Incubate for a defined period (e.g., 10-20 minutes) at 30°C, ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heat inactivation.

-

Convert AMP to Adenosine: Add 5'-nucleotidase to each well and incubate for 10-15 minutes at 30°C to convert the [3H]-AMP product to [3H]-adenosine.

-

Separate Product from Substrate: Add an anion-exchange resin slurry to each well. The negatively charged [3H]-cAMP will bind to the resin, while the uncharged [3H]-adenosine will remain in the supernatant.

-

Quantify Product: Centrifuge the plate to pellet the resin. Transfer a portion of the supernatant to a scintillation vial containing scintillation cocktail.

-

Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Calmodulin Pull-Down Assay from Cell Lysates

This assay is used to demonstrate that this compound can disrupt the interaction between calmodulin and its binding partners in a cellular context.

Materials:

-

Calmodulin-agarose beads (or similar affinity resin)

-

Cell culture expressing a known calmodulin-binding protein (e.g., CaMKII)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)

-

Wash buffer (Lysis buffer with lower detergent concentration, e.g., 0.1% NP-40)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of a chelating agent like EGTA if the interaction is strictly calcium-dependent)

-

This compound

-

Primary antibody against the calmodulin-binding protein

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment: Treat cultured cells with this compound at various concentrations for a specified time. Include a vehicle control (DMSO).

-

Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Pre-clearing Lysates (Optional): To reduce non-specific binding, incubate the lysates with unconjugated agarose beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

-

Calmodulin Pull-Down: Add equal amounts of protein from each lysate to tubes containing calmodulin-agarose beads. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding elution buffer and heating if necessary (for SDS-PAGE sample buffer).

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the known calmodulin-binding protein. Detect with an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate.

-

Data Analysis: Compare the amount of the co-precipitated calmodulin-binding protein in the this compound-treated samples to the vehicle control. A decrease in the amount of the pulled-down protein indicates that this compound has disrupted the interaction with calmodulin.

Conclusion

This compound is a valuable pharmacological tool for investigating the diverse functions of calmodulin. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. By employing the experimental approaches outlined in this guide, researchers can effectively utilize this compound to probe the roles of calmodulin in their specific systems of interest, contributing to a deeper understanding of calcium-mediated signal transduction and its implications in health and disease. Further research to determine its binding kinetics and to broaden the scope of its characterized effects on various calmodulin-dependent enzymes will enhance its utility as a chemical probe.

The Role of Calmodulin in Intestinal Secretion: A Technical Guide to the Modulatory Effects of Zaldaride Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intestinal secretion is a complex physiological process vital for maintaining mucosal health and fluid balance. Dysregulation of this process, often leading to secretory diarrhea, presents a significant clinical challenge. At the heart of the intracellular signaling cascades governing intestinal electrolyte transport is calmodulin (CaM), a ubiquitous calcium-binding protein. This technical guide provides an in-depth exploration of the pivotal role of calmodulin in mediating intestinal secretion and examines the pharmacological intervention of Zaldaride maleate, a potent calmodulin inhibitor. This document details the experimental protocols used to elucidate these mechanisms, presents quantitative data on the efficacy of this compound, and visualizes the complex signaling pathways involved.

Introduction: Calmodulin as a Central Regulator of Intestinal Secretion

The intestinal epithelium maintains a delicate balance between absorption and secretion of ions and water. Secretion is primarily driven by the active transport of chloride ions (Cl-) into the intestinal lumen, which in turn creates an osmotic gradient that draws water and sodium ions (Na+) along with it. This process is tightly regulated by a variety of intracellular second messengers, with calcium (Ca2+) being a key player.

An increase in intracellular Ca2+ concentration, triggered by various secretagogues such as neurotransmitters (e.g., acetylcholine) and inflammatory mediators (e.g., prostaglandins), leads to the activation of Ca2+-dependent signaling pathways.[1][2] Calmodulin, a highly conserved calcium-binding protein, acts as the primary intracellular receptor for Ca2+.[3] Upon binding Ca2+, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream effector proteins.[4][5] In the context of intestinal secretion, key targets of activated calmodulin include:

-

Ca2+/calmodulin-dependent protein kinases (CaMKs) : These kinases phosphorylate various target proteins, including ion channels and transporters, thereby modulating their activity.[6][7]

-

Adenylate Cyclases (AC) and Phosphodiesterases (PDEs) : Calmodulin can regulate the levels of another critical second messenger, cyclic AMP (cAMP), by modulating the activity of both its synthesizing (AC) and degrading (PDE) enzymes.[8][9]

Dysregulation of this Ca2+/calmodulin signaling axis can lead to excessive intestinal secretion and the clinical manifestation of diarrhea. Therefore, calmodulin presents a logical and compelling target for the development of anti-diarrheal therapeutics.

This compound: A Potent Calmodulin Inhibitor

This compound is a potent and selective inhibitor of calmodulin.[9] It exerts its anti-diarrheal effects by binding to calmodulin and preventing its interaction with its target proteins, thereby attenuating the downstream signaling cascades that lead to intestinal hypersecretion.

Quantitative Analysis of this compound's Efficacy

The inhibitory potential and therapeutic efficacy of this compound have been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Experimental System | Reference |

| IC50 (Calmodulin-stimulated cAMP phosphodiesterase activity) | 3.3 nM | Enzyme Assay | [9] |

| IC50 (Acetylcholine-induced ion transport) | ~3-4 µM | Rat Colonic Mucosa (Ussing Chamber) | [10] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Diarrhea

| Animal Model | Secretagogue | This compound Dose | Effect | Reference |

| Rat | 16,16-dimethyl prostaglandin E2 | ≥ 3 mg/kg (p.o.) | Ameliorated diarrhea | [11] |

| Rat | Castor Oil | ≥ 3 mg/kg (p.o.) | Significantly delayed onset of diarrhea | [11] |

| Rat | 5-Hydroxytryptamine, Neostigmine, Nicotine | ≥ 30 mg/kg (p.o.) | Reduced increases in fecal pellet output | [12][13] |

Table 3: Clinical Efficacy of this compound in Traveler's Diarrhea

| Parameter | This compound Dose | Placebo | P-value | Reference |

| Reduction in Duration of Diarrhea | 20 mg (q.i.d. for 48h) | - | < 0.01 | [14] |

| Reduction in Number of Unformed Stools (0-48h) | 20 mg (q.i.d. for 48h) | - | < 0.05 | [14] |

Experimental Protocols

The following sections detail the key experimental methodologies employed to investigate the role of calmodulin in intestinal secretion and the effects of this compound.

Measurement of Intestinal Ion Transport using the Ussing Chamber

The Ussing chamber is an essential in vitro technique for studying epithelial ion transport. It allows for the measurement of short-circuit current (Isc), a direct measure of net ion movement across the epithelium.

Protocol:

-

Tissue Preparation:

-

Animals (e.g., rats, mice) are euthanized according to approved ethical protocols.

-

A segment of the intestine (e.g., colon, ileum) is excised and immediately placed in ice-cold, oxygenated Ringer's solution.

-

The intestinal segment is opened along the mesenteric border, and the muscle layers are carefully stripped away to isolate the mucosa.

-

-

Mounting the Tissue:

-

The isolated mucosal sheet is mounted between the two halves of the Ussing chamber, separating the mucosal and serosal sides.

-

-

Experimental Setup:

-

Both chamber halves are filled with an equal volume of Ringer's solution, maintained at 37°C, and continuously gassed with 95% O2/5% CO2.

-

Agar bridges connected to Ag/AgCl electrodes are placed in each chamber half to measure the transepithelial potential difference (PD). A second pair of electrodes is used to pass a current across the tissue.

-

-

Measurement of Short-Circuit Current (Isc):

-

The transepithelial PD is clamped at 0 mV by a voltage clamp apparatus. The current required to maintain this clamp is the short-circuit current (Isc) and is recorded continuously.

-

-

Experimental Procedure:

-

After a baseline stabilization period, secretagogues (e.g., acetylcholine, prostaglandin E2) are added to the serosal side of the tissue to stimulate secretion, resulting in an increase in Isc.

-

This compound is added at varying concentrations, typically to the serosal side, prior to or after the addition of the secretagogue to assess its inhibitory effect on the Isc response.

-

Other pharmacological agents, such as tetrodotoxin (a neuronal blocker), can be used to investigate the involvement of the enteric nervous system.[15][16]

-

Calmodulin Activity Assay (Phosphodiesterase-Based)

This assay measures the ability of a compound to inhibit calmodulin's activation of cyclic nucleotide phosphodiesterase (PDE), a key enzyme in the cAMP signaling pathway.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer containing Tris-HCl, MgCl2, and CaCl2.

-

Prepare solutions of purified calmodulin, PDE (e.g., from bovine brain), and the substrate, [3H]-cAMP.

-

Prepare a stop solution (e.g., containing unlabeled cAMP and a denaturing agent).

-

Prepare a slurry of an anion-exchange resin (e.g., Dowex) to separate the product ([3H]-5'-AMP) from the unreacted substrate.

-

-

Assay Procedure:

-

In a reaction tube, combine the reaction buffer, calmodulin, PDE, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding [3H]-cAMP and incubate at 30°C for a defined period.

-

Terminate the reaction by adding the stop solution.

-

Add a snake venom (e.g., Crotalus atrox) which contains 5'-nucleotidase to convert the [3H]-5'-AMP to [3H]-adenosine.

-

Add the anion-exchange resin slurry, which binds the negatively charged [3H]-cAMP but not the neutral [3H]-adenosine.

-

Centrifuge the tubes to pellet the resin.

-

-

Quantification:

-

Measure the radioactivity of the supernatant (containing [3H]-adenosine) using liquid scintillation counting.

-

Calculate the percentage of inhibition of PDE activity at each concentration of this compound and determine the IC50 value.

-

Signaling Pathways in Intestinal Secretion and the Action of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in calmodulin-mediated intestinal secretion and the mechanism of action of this compound.

The Enteric Nervous System (ENS) Connection

It is important to note that intestinal secretion is not solely regulated by intracellular signaling within epithelial cells. The enteric nervous system (ENS), the "brain of the gut," plays a crucial modulatory role.[17] Secretagogues can act on enteric neurons, which in turn release neurotransmitters like acetylcholine that stimulate epithelial secretion.[16] this compound has been shown to inhibit the tetrodotoxin-sensitive component of acetylcholine-induced secretion, suggesting that part of its anti-diarrheal effect is mediated through the inhibition of neuronal pathways in the ENS.[15] This highlights the multifaceted mechanism of action of this compound, targeting both epithelial and neuronal calmodulin.

Conclusion

Calmodulin is a critical transducer of calcium signals that drive intestinal secretion. Its central role in this process makes it an attractive target for therapeutic intervention in secretory diarrheas. This compound, as a potent calmodulin inhibitor, effectively attenuates intestinal hypersecretion by acting on both epithelial and neuronal pathways. The experimental methodologies and quantitative data presented in this guide provide a comprehensive framework for understanding the intricate role of calmodulin in intestinal physiology and the pharmacological basis for the anti-diarrheal action of this compound. Further research into calmodulin-mediated signaling pathways will undoubtedly unveil new opportunities for the development of novel and targeted therapies for gastrointestinal disorders.

References

- 1. Polarized calcium and calmodulin signaling in secretory epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intestinal secretory mechanisms and diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory functions of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calmodulin - Wikipedia [en.wikipedia.org]

- 6. CaMKII is essential for the function of the enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CaMKII Is Essential for the Function of the Enteric Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of this compound, an antidiarrheal compound, on 16,16-dimethyl prostaglandin E2-induced intestinal ion secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. youtube.com [youtube.com]

- 11. Effects of KW-5617 (this compound), a potent and selective calmodulin inhibitor, on secretory diarrhea and on gastrointestinal propulsion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound, an Antidiarrheal Compound, on Fecal Pellet Output Induced by Hyperpropulsion in Gastrointestine of Rats [jstage.jst.go.jp]

- 13. Effect of this compound, an antidiarrheal compound, on fecal pellet output induced by hyperpropulsion in gastrointestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, an intestinal calmodulin inhibitor, in the therapy of travelers' diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of this compound, an antidiarrheal compound, on intracellular Ca2+-mediated short-circuit current response in the rat colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of this compound, an antidiarrheal compound, on acetylcholine-induced intestinal electrolyte secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcium-sensing receptor inhibits secretagogue-induced electrolyte secretion by intestine via the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Zaldaride Maleate in Neuronal Models: A Proposed Technical Framework

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document outlines a proposed framework for the preliminary investigation of Zaldaride maleate in neuronal models. As of the latest literature review, no direct studies have been published on the effects of this compound within the central nervous system. The following guide is a hypothetical construct based on its established mechanism as a calmodulin inhibitor and the known roles of calmodulin in neuronal function and pathology.

Executive Summary

This compound is recognized as a potent calmodulin inhibitor with demonstrated efficacy in treating secretory diarrhea.[1][2] Calmodulin, a ubiquitous calcium-binding protein, is a critical transducer of calcium signaling in neurons, playing a pivotal role in synaptic plasticity, neurotransmitter release, and gene expression.[3][4] Dysregulation of calmodulin-mediated signaling has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[3][5][6] This technical guide proposes a comprehensive preliminary investigation into the potential neuroactive properties of this compound in relevant neuronal models. The core of this proposed investigation is to elucidate whether the calmodulin-inhibitory action of this compound can be therapeutically harnessed in the context of neurological disorders. This framework outlines the key experiments, detailed methodologies, and anticipated data outcomes to rigorously assess the potential of this compound as a modulator of neuronal function.

Background: The Role of Calmodulin in Neuronal Signaling

Calmodulin (CaM) is a primary intracellular calcium sensor that deciphers and relays calcium signals to a multitude of downstream effectors.[3][4] In neurons, CaM is integral to processes such as:

-

Synaptic Transmission: CaM regulates the function of ion channels and the machinery involved in neurotransmitter vesicle fusion and release.[3][7]

-

Synaptic Plasticity: CaM is a key component of the signaling cascades that underlie long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[7][8]

-

Gene Expression: CaM can influence transcriptional regulation, impacting neuronal development, differentiation, and survival.[9]

-

Neuroinflammation: Calmodulin-binding proteins are involved in neuroinflammatory pathways, which are increasingly recognized as major contributors to neurodegenerative processes.[6]